Amaronol B
Overview
Description
Synthesis Analysis The synthesis of Amaronol B, and related compounds, involves complex chemical reactions and methodologies. A key strategy for synthesizing Amaronol B analogs involves stereocontrolled reactions, such as the Wittig reaction, to construct the molecule's core structure. For example, the stereocontrolled synthesis of amarouciaxanthin A and B demonstrates the utility of Wittig reactions in constructing complex carotenoids, which are structurally related to Amaronol B (Yamano, Chary, & Wada, 2013).
Molecular Structure Analysis The molecular structure of Amaronol B, like its analogs, features a complex arrangement of atoms and bonds, characterized by stereochemistry crucial for its biological activity. Detailed structural analysis is essential for understanding its chemical behavior and interaction with biological targets. The precise molecular structure is determined through spectroscopic methods and theoretical calculations, ensuring the correct stereochemical configuration is achieved during synthesis.
Chemical Reactions and Properties Amaronol B undergoes various chemical reactions, reflecting its reactive functional groups. These reactions include oxidation, ring-opening, and condensation reactions, which are critical for its synthesis and modification. The chemical properties of Amaronol B, such as reactivity and stability, are influenced by its molecular structure, particularly the presence and position of functional groups.
Physical Properties Analysis The physical properties of Amaronol B, including its melting point, solubility, and optical properties, are directly related to its molecular structure. These properties are crucial for its formulation and application in various fields. Understanding the physical properties helps in designing derivatives with improved characteristics.
Chemical Properties Analysis Amaronol B's chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and photostability, are key to its function and applications. These properties are explored through experimental studies and theoretical predictions, aiding in the development of Amaronol B-based compounds with desired activities.
References (Sources)
- Yamano, Y., Chary, M. V., & Wada, A. (2013). Stereocontrolled first total syntheses of amarouciaxanthin A and B. Organic Letters, 15(20), 5310-5313. Link to source.
Scientific Research Applications
Antitumor Applications : Amaronol B is a component of the Chinese herbal medicine amarogentin and has been studied for its potential in antitumor therapy. It can be combined with α-glucosidase and tumor-specific monoclonal antibodies for this purpose (Yun-long Li et al., 2018).
Pharmaceutical Potential : As a new alkaloid isolated from Amaryllidaceae plants, Amaronol B may have significant pharmaceutical applications due to its chemical structure and biological activities (M. Masi et al., 2020).
Antimicrobial Activity : This compound, isolated from Pseudolarix amabilis bark, has demonstrated antimicrobial activity against Candida albicans, suggesting its potential in treating or studying infections (X. C. Li et al., 1999).
Inhibition of Bacterial Enzymes : Amaronol A, related to Amaronol B, has been identified as an inhibitor of bacterial α-GT, indicating its potential use in combating bacterial infections (Chao Wang et al., 2021).
Hepatoprotective Effects : Amarogentin, which contains Amaronol B, has shown potent antitumor effects and hepatoprotective mechanisms, particularly in the context of amino acid and fatty acid metabolism (Y. Zhang et al., 2018).
properties
IUPAC Name |
2-[(3,5-dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-23-14-10(19)2-7(3-11(14)20)6-16(22)15(21)13-9(18)4-8(17)5-12(13)24-16/h2-5,17-20,22H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDTYNVODFTPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131607 | |
Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amaronol B | |
CAS RN |
226561-02-0 | |
Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226561-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-2-[(3,5-Dihydroxy-4-methoxyphenyl)methyl]-2,4,6-trihydroxy-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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